molecular formula C24H25N5O2S B15097616 1H-1,2,4-Triazole-1-acetamide, N-(2,4-dimethylphenyl)-4,5-dihydro-3-[(4-methoxyphenyl)methyl]-4-(1H-pyrrol-1-yl)-5-thioxo- CAS No. 881450-63-1

1H-1,2,4-Triazole-1-acetamide, N-(2,4-dimethylphenyl)-4,5-dihydro-3-[(4-methoxyphenyl)methyl]-4-(1H-pyrrol-1-yl)-5-thioxo-

Cat. No.: B15097616
CAS No.: 881450-63-1
M. Wt: 447.6 g/mol
InChI Key: UZNAJTGZYYMHSM-UHFFFAOYSA-N
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Description

The compound 1H-1,2,4-Triazole-1-acetamide, N-(2,4-dimethylphenyl)-4,5-dihydro-3-[(4-methoxyphenyl)methyl]-4-(1H-pyrrol-1-yl)-5-thioxo- is a structurally complex triazole derivative characterized by a 1,2,4-triazole core substituted with a thioxo group at position 5, a pyrrole ring at position 4, and a 4-methoxyphenylmethyl group at position 2. The acetamide side chain is further functionalized with a 2,4-dimethylphenyl group.

Key structural features influencing its reactivity and binding properties include:

  • Thioxo group: Enhances hydrogen bonding and metal coordination capabilities.
  • Pyrrole and methoxyphenyl substituents: Contribute to lipophilicity and π-π stacking interactions.
  • Dimethylphenyl acetamide: Modulates solubility and target specificity.

Synthesis likely follows routes analogous to other 1,2,4-triazole derivatives, involving cyclization of thiosemicarbazides or functionalization of preformed triazole cores .

Properties

CAS No.

881450-63-1

Molecular Formula

C24H25N5O2S

Molecular Weight

447.6 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-2-[3-[(4-methoxyphenyl)methyl]-4-pyrrol-1-yl-5-sulfanylidene-1,2,4-triazol-1-yl]acetamide

InChI

InChI=1S/C24H25N5O2S/c1-17-6-11-21(18(2)14-17)25-23(30)16-28-24(32)29(27-12-4-5-13-27)22(26-28)15-19-7-9-20(31-3)10-8-19/h4-14H,15-16H2,1-3H3,(H,25,30)

InChI Key

UZNAJTGZYYMHSM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C(=S)N(C(=N2)CC3=CC=C(C=C3)OC)N4C=CC=C4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-1,2,4-Triazole-1-acetamide derivatives typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes include:

    Cyclization of hydrazides with carbon disulfide: This method involves the reaction of hydrazides with carbon disulfide in the presence of a base to form triazole derivatives.

    Cyclization of azides with alkynes:

Industrial Production Methods

Industrial production of triazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Common methods include:

    Batch reactors: Used for small to medium-scale production.

    Continuous flow reactors: Used for large-scale production to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1H-1,2,4-Triazole-1-acetamide derivatives undergo various chemical reactions, including:

    Oxidation: Conversion of the thioxo group to a sulfoxide or sulfone.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Nucleophilic substitution reactions at the triazole ring.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

    Sulfoxides and sulfones: Formed from oxidation reactions.

    Amines: Formed from reduction reactions.

    Substituted triazoles: Formed from nucleophilic substitution reactions.

Scientific Research Applications

1H-1,2,4-Triazole-1-acetamide derivatives have a wide range of applications in scientific research, including:

    Medicinal Chemistry: Used as antifungal, antibacterial, and anticancer agents.

    Biology: Studied for their enzyme inhibition properties.

    Industry: Used as corrosion inhibitors and in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 1H-1,2,4-Triazole-1-acetamide derivatives involves interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, leading to inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : The target compound’s LogP (3.8) is intermediate, balancing solubility and membrane permeability. The trifluoromethyl analog (LogP 4.2) exhibits higher hydrophobicity, likely enhancing blood-brain barrier penetration .
  • Bioactivity: Thioxo-containing triazoles consistently show antimicrobial and enzyme-inhibitory effects. The quinazolinone-triazole hybrid (LogP 5.1) demonstrates broader antifungal activity due to extended aromatic systems .

Pharmacokinetic and Bioactivity Profiling

However, its methoxyphenyl and dimethylphenyl groups may improve metabolic stability compared to shorter-chain analogs .

Comparative Bioactivity Clustering :

  • Compounds with aryl-thioxo-triazole motifs cluster into groups with shared protein targets (e.g., HDACs, cytochrome P450) .
  • The trifluoromethyl analog () shows distinct activity against tyrosine kinases, attributed to its electron-withdrawing substituents .

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodConditionsYield (%)Key ReagentsReference
CuAACTHF/H₂O, 50°C, 16h61CuSO₄, sodium ascorbate
CyclocondensationEthanol reflux, NaBH₄ reduction61–81Hydrazine derivatives, NaBH₄
Microwave-assistedSolvent-free, 100°C, 30 min72–82Fly-ash:PTS catalyst

Advanced: How can computational methods predict the biological activity of novel triazole-acetamide derivatives?

Methodological Answer:
Computational tools like PASS (Prediction of Activity Spectra for Substances) and molecular docking are used to predict bioactivity:

  • PASS Program : Predicts antimicrobial, antitumor, or enzyme inhibitory activity based on structural descriptors (e.g., triazole rings enhance binding to kinase targets) .
  • Molecular Docking : Simulations using AutoDock Vina or Schrödinger Suite assess binding affinities to target proteins (e.g., COX-2 or EGFR kinases). For example, substituents like 4-methoxyphenyl improve hydrophobic interactions .
  • QSAR Modeling : Quantitative Structure-Activity Relationship models correlate substituent electronic parameters (Hammett constants) with observed IC₅₀ values .

Key Insight : Derivatives with electron-withdrawing groups (e.g., -NO₂) on the phenyl ring show higher predicted antitumor activity due to enhanced DNA intercalation .

Basic: What spectroscopic techniques are used to confirm the structure of synthesized triazole-acetamide compounds?

Methodological Answer:
Structural confirmation relies on:

  • ¹H/¹³C NMR : Identifies proton environments (e.g., pyrrole NH at δ 10–12 ppm, triazole CH at δ 7–8 ppm) .
  • IR Spectroscopy : Detects functional groups (e.g., C=O stretch at 1650–1700 cm⁻¹, N-H bend at 3300–3500 cm⁻¹) .
  • LC-MS : Confirms molecular ion peaks (e.g., [M+H]⁺ for C₁₉H₁₇N₅O₂ at m/z 360.14) .
  • X-ray Crystallography : Resolves stereochemistry, as seen in single-crystal studies of fluorophenyl derivatives (R factor = 0.056) .

Advanced: What strategies resolve contradictory data from characterization methods for triazole derivatives?

Methodological Answer:
Contradictions (e.g., NMR vs. LC-MS) are addressed via:

  • Cross-Validation : Repeat experiments under standardized conditions (e.g., deuterated solvents for NMR) .
  • High-Resolution Mass Spectrometry (HRMS) : Resolves ambiguities in molecular ion fragmentation patterns .
  • Theoretical Calculations : DFT simulations (e.g., Gaussian 09) predict NMR chemical shifts to match experimental data .
  • Crystallographic Data : Use single-crystal X-ray structures as a "gold standard" to validate bond lengths/angles .

Case Study : A 2023 study resolved conflicting IR/NMR data for a 4-thioxo derivative by confirming tautomeric forms via temperature-dependent NMR .

Basic: What reaction conditions influence the yield of triazole-acetamide derivatives?

Methodological Answer:
Critical factors include:

  • Catalyst Choice : CuSO₄/sodium ascorbate in CuAAC improves yield vs. uncatalyzed reactions (61% vs. <30%) .
  • Solvent Polarity : Polar aprotic solvents (DMF) enhance nucleophilic substitution rates .
  • Temperature : Microwave-assisted synthesis at 100°C reduces reaction time from 16h to 30 min .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes byproducts, increasing purity >95% .

Q. Table 2: Optimization Parameters

ParameterOptimal ConditionYield ImprovementReference
CatalystCuSO₄/Na ascorbate+30%
SolventDMF+15%
Temperature100°C (microwave)+20%

Advanced: How does molecular docking assist in understanding the mechanism of action of triazole-acetamide compounds?

Methodological Answer:
Docking studies reveal:

  • Binding Pockets : Triazole rings occupy ATP-binding sites in kinases (e.g., CDK2), with hydrogen bonds to Val18 and Lys33 .
  • Substituent Effects : 4-Methoxyphenyl groups enhance hydrophobic interactions with Phe80 in COX-2, explaining anti-inflammatory activity .
  • Dynamic Behavior : MD simulations (AMBER) show stable ligand-protein complexes over 100 ns, validating docking poses .

Example : A 2025 study docked N-(4-acetylphenyl) derivatives into PARP-1, showing IC₅₀ values correlated with predicted binding energies (R² = 0.89) .

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